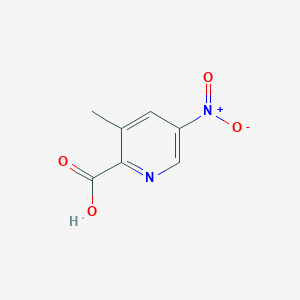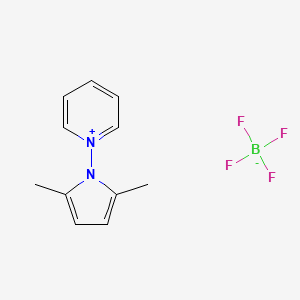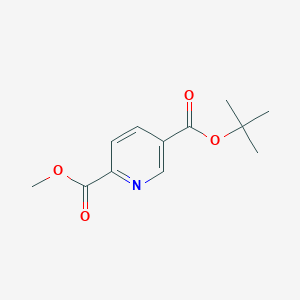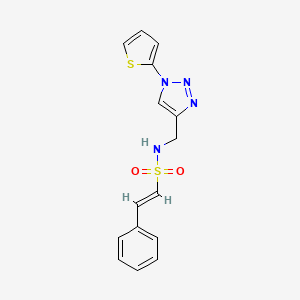amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1278298-30-8](/img/structure/B2989945.png)
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Pesticide Properties
New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides. These compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and similar derivatives, have been studied using X-ray powder diffraction to explore their applicability in the agricultural sector. The detailed diffraction data provided insights into their structural integrity and potential efficacy as pesticides, highlighting a significant area of application in scientific research for enhancing agricultural productivity and pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Molecular Docking in Cancer Research
Another research application involves the synthesis and molecular docking analysis of related compounds for anticancer drug development. A specific derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and evaluated for its anticancer activity through in silico modeling targeting the VEGFr receptor. This indicates its potential role in cancer therapy research, contributing valuable insights into the development of new therapeutic agents (Sharma et al., 2018).
Contributions to Organic Synthesis
Research also encompasses the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, exploring their potential as pesticides. These derivatives have been characterized through X-ray powder diffraction, revealing valuable data for their application in organic synthesis and potential pesticide development. Such studies contribute to the broader field of chemical synthesis, offering pathways to novel compounds with specific biological or chemical properties (Olszewska, Tarasiuk, & Pikus, 2011).
Antimicrobial Activity
Additionally, 2-arylhydrazononitriles have been utilized as key synthons for preparing a variety of heterocyclic substances with antimicrobial properties. This demonstrates the chemical's versatility in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenoxy)propyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-14(2)18(3,13-20)21-17(23)12-22(4)10-5-11-24-16-8-6-15(19)7-9-16/h6-9,14H,5,10-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYJNPCTBSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenoxy)propyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)

![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)
![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)